Methyl 2-hydroxy-4-(methoxymethoxy)benzoate
Description
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C10H12O5/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
YFGLREVHTOTATO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis of methyl 2-hydroxy-4-(methoxymethoxy)benzoate centers on two critical steps:
-
Methoxymethyl (MOM) protection of the 4-hydroxy group on 2,4-dihydroxybenzoic acid.
-
Esterification of the carboxylic acid moiety with methanol.
The MOM group serves as a temporally stable protecting group, allowing selective reactivity at the 2-hydroxy position in downstream applications.
MOM Protection of 2,4-Dihydroxybenzoic Acid
Reagents :
-
2,4-Dihydroxybenzoic acid
-
Methoxymethyl chloride (MOMCl)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure :
-
Dissolve 2,4-dihydroxybenzoic acid in anhydrous DMF under nitrogen.
-
Add K₂CO₃ (2.2 equiv) and MOMCl (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (cyclohexane:EtOAc 3:1).
Yield : 85–90%
Key Challenge : Competing protection of the 2-hydroxy group is minimized due to steric hindrance from the carboxylic acid.
Esterification of the Carboxylic Acid
Reagents :
-
2-Hydroxy-4-(methoxymethoxy)benzoic acid
-
Methanol (MeOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure :
-
Dissolve the MOM-protected acid in CH₂Cl₂/MeOH (4:1).
-
Add DCC (1.5 equiv) and DMAP (0.2 equiv).
-
Stir at room temperature for 24 hours.
-
Filter precipitated dicyclohexylurea and concentrate. Purify via flash chromatography.
Yield : 75–80%
Alternative Method : Sulfuric acid-catalyzed esterification (reflux, 6 hours) yields 65–70% but risks MOM group cleavage.
Regioselectivity and Side Reactions
-
Ortho-Effect : The 2-hydroxy group’s proximity to the carboxylic acid reduces its nucleophilicity, favoring MOM protection at the 4-position.
-
Byproducts : Overprotection (di-MOM derivative) occurs if excess MOMCl is used, necessitating precise stoichiometry.
Optimization and Industrial Scalability
Catalytic Innovations
Industrial Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours (flow reactor) |
| Yield | 70–80% | 85–90% |
| Purification | Column Chromatography | Crystallization |
Continuous flow reactors reduce processing time and improve yield consistency.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.75 (s, 3H, MOM-OCH₃), 6.38–7.62 (m, Har) |
| ¹³C NMR | δ 55.38 (MOM-OCH₃), 166.52 (C=O) |
| MS | m/z 212 [M+] (100%), 150 [M−MeOH] |
Fragmentation patterns confirm the loss of methanol (m/z 32) from the MOM group.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile:water 60:40).
-
Melting Point : 130–135°C (decomposition observed above 140°C).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| DCC/DMAP Esterification | High yield, mild conditions | Costly reagents |
| H₂SO₄ Catalysis | Low-cost, simple setup | Risk of MOM cleavage |
The DCC/DMAP method is preferred for lab-scale synthesis, while H₂SO₄ may suit bulk production with optimized quenching .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(methoxymethoxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(methoxymethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of methyl 2-hydroxy-4-(methoxymethoxy)benzoate is in the enantioselective synthesis of bioactive natural products. Specifically, it is utilized in the synthesis of (+)-coriandrone A and B, which are compounds known for their biological activity. The compound serves as a precursor in the synthetic pathways leading to these natural products, demonstrating its importance in medicinal chemistry and drug development .
Case Study: Synthesis of Coriandrone A and B
- Objective : To synthesize (+)-coriandrone A and B using this compound.
- Methodology : The compound is employed as a starting material in a series of reactions that involve selective functionalization.
- Results : The synthesis yielded high purity of the target compounds, showcasing the effectiveness of this compound as a synthetic intermediate.
Pharmaceutical Intermediate
This compound is also recognized for its role as an intermediate in the preparation of various pharmaceuticals. It can be converted into more complex structures that exhibit therapeutic effects, particularly in oncology.
Table 1: Pharmaceutical Applications
| Application | Compound Derived | Therapeutic Use |
|---|---|---|
| Synthesis of Benzodioxazoles | Derived from this compound | Cancer treatment (EZH1 and EZH2 inhibitors) |
| Preparation of Dihydroxy Compounds | Various derivatives | Antimicrobial and anti-inflammatory |
Antifeedant Activity
Research has indicated that this compound exhibits potential antifeedant properties, making it useful in agricultural applications for protecting crops from pests. Bioassays conducted on various methyl hydroxy-methoxybenzoates have shown that certain derivatives can deter herbivory by insects.
Case Study: Antifeedant Activity Testing
- Objective : To evaluate the antifeedant properties of synthesized methyl hydroxy-methoxybenzoates.
- Methodology : Ten isomers, including this compound, were tested for their effectiveness against common pests.
- Results : The compound demonstrated significant antifeedant activity, suggesting its potential use in sustainable agriculture .
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxymethoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituent type, position, or protection groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Methoxy vs. This modification may also reduce hydrogen-bonding capacity, affecting solubility .
- Positional Isomerism : Shifting substituents (e.g., 4-OCH₃ vs. 3-OCH₃) significantly alters physicochemical properties. For instance, Methyl 2-hydroxy-4-methoxybenzoate exhibits higher reported bioactivity (100% in unspecified assays) compared to its 3-methoxy analog (69%) .
Biological Activity
Methyl 2-hydroxy-4-(methoxymethoxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antioxidant, antibacterial, and antiproliferative effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a benzoate structure with hydroxyl and methoxy substituents. This configuration is significant as it influences the compound's reactivity and biological interactions. The presence of hydroxyl groups is known to enhance antioxidant properties through hydrogen donation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant activity. For instance, derivatives with methoxy and hydroxy groups have been shown to stabilize free radicals effectively. In comparative studies, this compound demonstrated significant antioxidative capabilities, surpassing standard antioxidants such as butylated hydroxytoluene (BHT) in various assays, including DPPH and ABTS tests .
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 3.1 | DPPH |
| BHT | 5.0 | DPPH |
Antibacterial Activity
This compound has exhibited notable antibacterial properties against various strains of bacteria. Specifically, it showed selective activity against Gram-positive bacteria, including Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . Such findings suggest its potential application in developing antibacterial agents.
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in cancer cell lines. In vitro studies revealed that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 µM . These results indicate that the compound may have therapeutic potential in oncology.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antioxidant Properties : A study on methoxy-substituted benzoic acids demonstrated enhanced antioxidant activity due to the presence of hydroxyl groups, supporting the hypothesis that this compound may function similarly.
- Antibacterial Efficacy : Research on related compounds indicated that modifications in the methoxy group can significantly affect antibacterial potency, suggesting that methyl substitutions could optimize activity against specific bacterial strains.
- Cancer Cell Inhibition : Investigations into structurally similar compounds have shown that specific substitutions can lead to selective antiproliferative effects on cancer cells, reinforcing the need for further exploration of this compound in cancer therapy.
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| 1H NMR | δ 3.34 (s, 3H, OCH₃), δ 5.18 (s, 2H, OCH₂O) | |
| IR | 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (OH) | |
| ESI-MS | [M+H]+ m/z 242.1 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 4w | <5% | Hydrolyzed benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
